Cas no 1852221-30-7 (1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-)

1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-, is a specialized heterocyclic sulfonamide derivative with a triazole core structure. Its unique chemical framework, featuring a methyl-substituted triazole ring and a methanesulfonamide group, makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for designing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonamide functionality. Its stability and reactivity under controlled conditions allow for further functionalization, enabling tailored applications in medicinal chemistry. The structural features of this compound may also contribute to enhanced solubility or binding affinity in target systems, supporting its utility in drug discovery.
1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- structure
1852221-30-7 structure
Product name:1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-
CAS No:1852221-30-7
MF:C4H8N4O2S
Molecular Weight:176.196918487549
CID:5283743

1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-
    • インチ: 1S/C4H8N4O2S/c1-8-4(2-6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10)
    • InChIKey: TXCNZAYAMBWGEF-UHFFFAOYSA-N
    • SMILES: N1(C)C(CS(N)(=O)=O)=CN=N1

1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-679852-5.0g
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
1852221-30-7
5g
$4349.0 2023-05-26
Enamine
EN300-679852-0.25g
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
1852221-30-7
0.25g
$1381.0 2023-05-26
Enamine
EN300-679852-0.1g
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
1852221-30-7
0.1g
$1320.0 2023-05-26
Enamine
EN300-679852-10.0g
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
1852221-30-7
10g
$6450.0 2023-05-26
Enamine
EN300-679852-1.0g
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
1852221-30-7
1g
$1500.0 2023-05-26
Enamine
EN300-679852-0.05g
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
1852221-30-7
0.05g
$1261.0 2023-05-26
Enamine
EN300-679852-0.5g
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
1852221-30-7
0.5g
$1440.0 2023-05-26
Enamine
EN300-679852-2.5g
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
1852221-30-7
2.5g
$2940.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01080392-1g
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
1852221-30-7 95%
1g
¥7441.0 2023-03-19

1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- 関連文献

1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-に関する追加情報

Recent Advances in the Study of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- (CAS: 1852221-30-7)

The compound 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- (CAS: 1852221-30-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic sulfonamide derivative has been investigated for its unique physicochemical properties and biological activities, particularly in the context of drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and pharmacological evaluation, shedding light on its mechanism of action and potential as a lead compound for various diseases.

A key area of interest has been the role of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- as a modulator of enzymatic activity. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits inhibitory effects against carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma, epilepsy, and cancer. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the enzyme's active site, revealing interactions with key amino acid residues that contribute to its selectivity and potency.

In addition to its enzymatic modulation, recent investigations have explored the antimicrobial potential of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-. A 2024 study in Bioorganic Chemistry reported that derivatives of this compound displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. These findings suggest its potential as a scaffold for developing novel antibiotics.

Another significant advancement involves the application of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- in cancer therapy. A preclinical study published in Molecular Cancer Therapeutics (2023) highlighted its efficacy in inducing apoptosis in various cancer cell lines, particularly those with upregulated survival pathways. The compound was found to inhibit key signaling molecules such as AKT and ERK, leading to cell cycle arrest and programmed cell death. These results position it as a promising candidate for further development in oncology.

From a synthetic chemistry perspective, recent work has focused on optimizing the production of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- through green chemistry approaches. A 2024 paper in Organic Process Research & Development described a novel catalytic system that improves yield and reduces waste generation during synthesis. This advancement addresses previous challenges related to scalability and environmental impact, facilitating its transition from laboratory-scale to industrial production.

Looking ahead, researchers are exploring the potential of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- in combination therapies and drug delivery systems. Preliminary data presented at the 2024 American Chemical Society meeting showed enhanced efficacy when co-administered with existing chemotherapeutic agents, suggesting synergistic effects. Additionally, nanoparticle formulations of the compound are being investigated to improve its pharmacokinetic profile and target specificity.

In conclusion, the growing body of research on 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- (CAS: 1852221-30-7) demonstrates its multifaceted potential in pharmaceutical applications. From its established roles as an enzyme inhibitor and antimicrobial agent to emerging applications in cancer therapy and drug delivery, this compound continues to be a valuable subject of investigation. Future studies will likely focus on clinical translation, structure-activity relationship optimization, and the exploration of additional therapeutic indications.

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